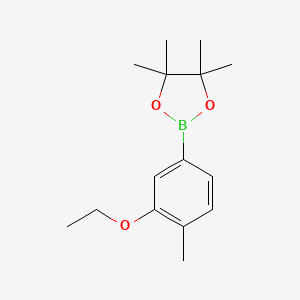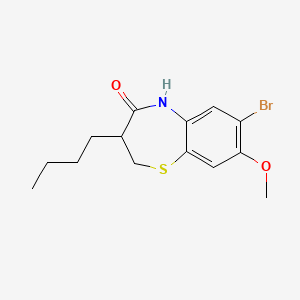![molecular formula C12H15NO2S B13901787 Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13901787.png)
Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate is a heterocyclic compound that belongs to the thieno[3,2-b]pyrrole family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-b]pyrrole core with an ethyl ester group at the 2-position and an isopropyl group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate under mild conditions to form the thieno[3,2-b]pyrrole core . Another approach involves the use of 4H-thiazole[3,2-B]pyrrole-5-carboxylic acid as a starting material, which is then reacted with ethanol to yield the desired ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and esterification reactions can be applied on a larger scale using appropriate reactors and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Amides or esters with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. For example, thieno[3,2-b]pyrrole derivatives have been shown to inhibit lysine-specific demethylases, which play a role in gene regulation and cancer progression . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thieno[3,4-b]pyridine: Known for its applications in medicinal chemistry.
Thieno[3,2-b]pyrrole-5-carboxamides: These compounds have shown strong activity against hepatitis C virus and other viral infections.
Uniqueness
Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group at the 6-position and the ethyl ester at the 2-position can enhance its interactions with biological targets and improve its pharmacokinetic properties.
Propiedades
Fórmula molecular |
C12H15NO2S |
|---|---|
Peso molecular |
237.32 g/mol |
Nombre IUPAC |
ethyl 6-propan-2-yl-4H-thieno[3,2-b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H15NO2S/c1-4-15-12(14)10-5-9-11(16-10)8(6-13-9)7(2)3/h5-7,13H,4H2,1-3H3 |
Clave InChI |
ZQRKSVOETUXMQT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(S1)C(=CN2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13901706.png)

![Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane](/img/structure/B13901714.png)

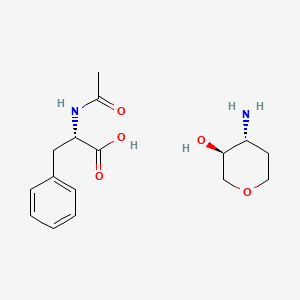

![4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13901735.png)
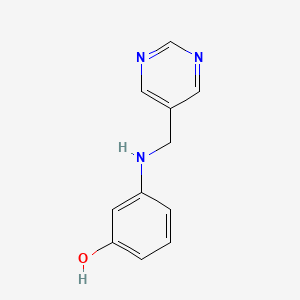
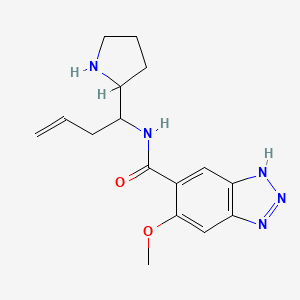
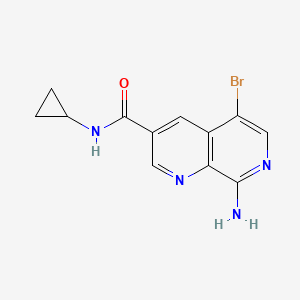
![5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B13901762.png)
